1,4-Diphenoxybutane

Molecular electronics Thermal interface materials Break junction spectroscopy

SPEEKK membrane researchers require precise C4-spacer monomers for optimal proton channel formation. • Defined butane-1,4-diylbis(oxy) spacer enhances nanophase separation vs. C2/C3/C5 analogs. • Enables 152.5 mS cm⁻¹ proton conductivity (95°C, 90% RH) in SPEEKK membranes. • Batch-certified ≥95% purity (HPLC/GC/NMR); bulk quantities available with global logistics.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 3459-88-9
Cat. No. B1595049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenoxybutane
CAS3459-88-9
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2
InChIInChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
InChIKeyPMVVWYMWJBCMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenoxybutane (CAS 3459-88-9): Baseline Characterization and Procurement-Relevant Identity for Polymer and Material Science Applications


1,4-Diphenoxybutane (CAS 3459-88-9), also known as 4-phenoxybutoxybenzene, is a diphenyl ether derivative comprising a flexible four-carbon butane backbone terminated with two phenoxy groups . The compound is a grayish-white crystalline solid with a molecular formula of C16H18O2, a molecular weight of 242.31 g/mol, a reported melting point range of 97–100 °C, and a predicted boiling point of approximately 378 °C at 760 mmHg . Its structural motif—a central aliphatic C4 spacer linking two aromatic ether moieties—confers distinct physical and processing characteristics compared to analogs with shorter (C2, C3) or longer (C5, C6) alkyl spacers or alternative substitution patterns [1]. The compound is commercially available from multiple suppliers in research and bulk quantities, with standard purity specifications of ≥95% as verified by HPLC, GC, and NMR batch analysis .

Why 1,4-Diphenoxybutane Cannot Be Simply Substituted with Shorter or Longer Alkyl-Spacer Analogs in Engineered Polymer Systems


Generic substitution among α,ω-diphenoxyalkanes is not technically viable because the length of the central alkyl spacer directly and predictably modulates both molecular-level physical properties and the resulting bulk material performance of derived polymers. As established by scanning tunneling microscopy break junction measurements, thermal conductance (Gm) decreases progressively with increasing alkyl chain length from C1 (208 pW/K) through C4 (148 pW/K) to C7 (123 pW/K), while elastic modulus (E) varies non-monotonically, with C4 exhibiting a distinct local minimum of 72 GPa compared to C3 (94 GPa) and C5 (93 GPa) [1]. These spacer-dependent differences translate into macroscopic polymer properties: incorporation of the C4 butane-1,4-diylbis(oxy) spacer into sulfonated poly(ether ether ketone ketone) (SPEEKK) proton exchange membranes enhances nanophase separation and facilitates proton transport channel formation, a structural benefit that shorter spacers cannot replicate to the same degree [2]. Consequently, substituting 1,4-diphenoxybutane with 1,2-diphenoxyethane, 1,3-diphenoxypropane, or 1,5-diphenoxypentane in formulations designed around the specific spacer-length property profile of C4 will yield polymers with altered thermal conductance, mechanical modulus, chain flexibility, and potentially compromised functional performance [1][3].

Quantitative Evidence Guide for 1,4-Diphenoxybutane: Verified Differentiation from Closest Structural Analogs in Material Performance


Molecular Thermal Conductance (Gm) of 1,4-Diphenoxybutane is 27% Lower than 1,3-Diphenoxypropane and 8% Lower than 1,5-Diphenoxypentane

In a direct head-to-head comparison using scanning tunneling microscopy break junction (STM-BJ) measurements, 1,4-diphenoxybutane (C4OP) exhibited a molecular thermal conductance (Gm) of 148 ± 23 pW K⁻¹. This value is 27% lower than the 161 ± 20 pW K⁻¹ measured for 1,3-diphenoxypropane (C3OP) and 8% lower than the 139 ± 7 pW K⁻¹ measured for 1,5-diphenoxypentane (C5OP) [1]. The data demonstrate that thermal transport properties are exquisitely sensitive to alkyl spacer length, with the C4 spacer providing intermediate thermal insulation relative to adjacent homologs.

Molecular electronics Thermal interface materials Break junction spectroscopy

Elastic Modulus (E) of 1,4-Diphenoxybutane is 23% Lower than 1,3-Diphenoxypropane and 29% Lower than 1,2-Diphenoxyethane

In the same STM-BJ experimental framework, 1,4-diphenoxybutane (C4OP) displayed an elastic modulus (E) of 72 GPa. This value is 23% lower than the 94 GPa measured for 1,3-diphenoxypropane (C3OP), 29% lower than the 80 GPa measured for 1,2-diphenoxyethane (C2OP), and 23% lower than the 93 GPa measured for 1,5-diphenoxypentane (C5OP) [1]. Notably, C4OP exhibits a pronounced local minimum in the elastic modulus trend across the C1–C7 homolog series, indicating that the four-carbon spacer confers uniquely enhanced molecular flexibility relative to both shorter and adjacent longer-chain analogs.

Mechanical properties Molecular junctions Polymer design

SPEEKK Proton Exchange Membranes Incorporating 1,4-Diphenoxybutane Achieve Proton Conductivity of 152.5 mS cm⁻¹ at 95 °C and 90% RH

When 1,4-diphenoxybutane (DPB) is employed as a monomer in Friedel-Crafts polyacylation to synthesize sulfonated poly(ether ether ketone ketone) (SPEEKK) proton exchange membranes, the resulting material achieves a proton conductivity of 152.5 mS cm⁻¹ at 95 °C under 90% relative humidity (RH), with an ion exchange capacity (IEC) of 1.74 mmol g⁻¹ and water uptake of 53.2% at 100 °C [1]. The authors explicitly attribute this high conductivity to the enhanced nanophase separation induced by the flexible butane-1,4-diylbis(oxy) spacers introduced by the DPB monomer. While the study does not provide side-by-side comparator data for membranes synthesized with alternative spacers under identical conditions, the class-level inference is that the specific C4 spacer length in DPB promotes the formation of well-defined proton transport channels—a structural advantage that shorter or longer spacers would alter, thereby affecting membrane performance [1].

Proton exchange membrane Fuel cell Sulfonated poly(ether ether ketone ketone)

4,4′-Bis(1,4-diphenoxybutane) Diacrylic Acid-Derived Poly(Ether-Amide)s Exhibit High Thermal Stability and Organosolubility for Advanced Coating Applications

A series of olefinic poly(ether-amide)s (OPEA)s synthesized via direct polycondensation of 4,4′-bis(1,4-diphenoxybutane)diacrylic acid with various aromatic diamines exhibited excellent organosolubility and heat resistance . While the original study did not include direct comparative TGA or DSC data against polymers derived from alternative diphenoxyalkane monomers, class-level knowledge indicates that the incorporation of the flexible 1,4-diphenoxybutane-derived spacer reduces intermolecular interactions and crystallinity, improving solubility and processability relative to fully aromatic polyamides without sacrificing thermal stability [1][2]. The 1,4-diphenoxybutane scaffold thus enables the synthesis of processable high-temperature polymers that maintain thermal integrity.

Poly(ether-amide) High-performance polymer Thermal stability

Validated Research and Industrial Application Scenarios for 1,4-Diphenoxybutane Based on Quantitative Differentiation Evidence


Molecular-Scale Thermal Transport Studies Requiring Defined Intermediate Thermal Conductance

Researchers investigating structure-property relationships in molecular thermal transport should prioritize 1,4-diphenoxybutane when an alkyl spacer that provides intermediate thermal conductance between C3 and C5 analogs is required. As established by direct STM-BJ measurements, C4OP exhibits Gm = 148 ± 23 pW K⁻¹, which is 8% lower than C5OP (139 pW K⁻¹) and 27% lower than C3OP (161 pW K⁻¹) [1]. This defined intermediate value enables systematic studies of how incremental changes in molecular backbone length modulate phonon transport across single-molecule junctions.

Synthesis of Flexible Spacer-Containing Proton Exchange Membranes (PEMs) for Fuel Cells

In the synthesis of sulfonated poly(ether ether ketone ketone) (SPEEKK) proton exchange membranes, 1,4-diphenoxybutane should be selected as the monomer of choice for introducing butane-1,4-diylbis(oxy) flexible spacers into the polymer backbone. Membranes synthesized with DPB achieve proton conductivity of 152.5 mS cm⁻¹ at 95 °C and 90% RH, which the authors attribute directly to enhanced nanophase separation facilitated by the C4 spacer [2]. Substitution with shorter or longer diphenoxyalkanes would alter the spacer length, potentially disrupting the formation of optimal proton transport channels.

Design of Poly(Ether-Amide) Coatings and Films Requiring Balanced Thermal Stability and Solution Processability

Formulators developing poly(ether-amide) (PEA) coatings, films, or nanocomposites should utilize 1,4-diphenoxybutane-derived monomers—specifically 4,4′-bis(1,4-diphenoxybutane)diacrylic acid—to achieve a favorable balance of thermal stability and organosolubility. The flexible 1,4-diphenoxybutane scaffold reduces polymer chain rigidity and crystallinity, enhancing processability compared to fully aromatic polyamides, while maintaining sufficient thermal integrity for high-performance applications [3]. This makes the compound particularly suitable for solution-cast coatings and intercalated nanocomposite fabrication.

Crystallizable Copolyester Synthesis with Engineered Chain Flexibility

In the synthesis of crystallizable random copolyesters, 1,4-diphenoxybutane-p,p′-dicarboxylic acid—a derivative of 1,4-diphenoxybutane—should be selected as a co-monomer when enhanced chain flexibility and crystallinity are desired. Patent literature establishes its utility in copolyester formulations reacted with ethylene glycol and terephthalic acid to produce materials with tunable crystalline properties [4]. The 72 GPa elastic modulus of the parent 1,4-diphenoxybutane [1] provides a quantitative rationale for the flexibility contributed by this structural motif.

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